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Compound of Interest

Compound Name: 7-Sulfocholic acid

CAS No.: 60320-05-0

Cat. No.: B164214 Get Quote

Part 1: Executive Summary
Historically, sulfation of bile acids (BAs) was categorized strictly as a Phase II detoxification

pathway—a mechanism to increase hydrophilicity and facilitate urinary excretion during

cholestasis. This view is now obsolete.

Recent high-impact findings have shifted the paradigm: Sulfated bile acids (SBAs) are active

biological ligands. While sulfation indeed attenuates the toxicity of hydrophobic BAs (like

Lithocholic Acid), it simultaneously generates specific ligands for immune regulation. The

discovery that Cholic Acid 7-Sulfate (CA7S) acts as a potent endogenous antigen for Mucosal-

Associated Invariant T (MAIT) cells via the MR1 protein has established a direct link between

hepatic metabolism and host immunity.[1]

This guide provides a technical deep-dive into the enzymology, transport kinetics, immune

signaling, and quantification of SBAs, offering actionable protocols for researchers.

Part 2: Biochemical Foundation
Enzymology: The SULT2A1 Gatekeeper
The sulfation of bile acids is primarily catalyzed by Sulfotransferase 2A1 (SULT2A1). This

cytosolic enzyme transfers a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-

phosphosulfate (PAPS) to the hydroxyl groups of BAs.
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Substrate Specificity: SULT2A1 exhibits high affinity for the 3-OH position of monohydroxy

BAs (e.g., Lithocholic Acid) but can also sulfate the 7-OH position of primary BAs (e.g.,

Cholic Acid), generating CA7S.

Regulation: SULT2A1 expression is regulated by nuclear receptors FXR, PXR, and CAR. In

cholestatic conditions, PXR activation upregulates SULT2A1 as a protective mechanism to

enhance BA elimination.

Physicochemical Transformation
Sulfation dramatically alters the pharmacokinetics of BAs:

Solubility: Increases water solubility, allowing renal excretion (crucial when biliary excretion is

blocked).

Toxicity: The addition of the sulfate group prevents the formation of cytotoxic micelles and

reduces membrane disruption capabilities.

Receptor Affinity: Generally decreases affinity for metabolic receptors (FXR, TGR5) while

creating affinity for immune receptors (MR1).

Part 3: Physiological Transport & Metabolism
Unlike non-sulfated BAs which rely on BSEP for canalicular efflux, SBAs utilize distinct

transporters. This separation is critical for maintaining bile flow and preventing hepatotoxicity.

The Trans-Inhibition Mechanism
A critical, often overlooked phenomenon is trans-inhibition. High concentrations of sulfated BAs

(e.g., Taurolithocholate sulfate) can inhibit BSEP (ABCB11) from the canalicular side. This acts

as a negative feedback loop: if sulfated species accumulate in the bile, they slow down the

export of potentially toxic unsulfated BAs, preventing bile duct injury.

Transport Pathway Diagram
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Figure 1: Transport topology of sulfated bile acids. Note the distinct efflux via MRP2 and MRP3,

and the inhibitory feedback on BSEP.

Part 4: Signaling & Receptor Modulation
This section details the divergence between metabolic silencing and immune activation.[2]

Metabolic Silencing (FXR/TGR5)
Sulfation acts as a "switch off" mechanism for classical BA receptors.
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FXR (Nuclear): Sulfated BAs have significantly reduced affinity for FXR compared to their

unsulfated counterparts (CDCA > DCA > LCA). They do not effectively induce SHP or

repress CYP7A1, preventing the suppression of BA synthesis during detoxification.

TGR5 (Membrane): While LCA is a potent TGR5 agonist, LCA-sulfate is a weak partial

agonist or antagonist. This prevents excessive GLP-1 release or energy expenditure signals

during states of toxic BA accumulation.

Immune Activation: The MAIT Cell Axis
The Breakthrough: Cholic Acid 7-Sulfate (CA7S) is not just waste. It is a specific ligand for MR1

(MHC class I-related protein).[2]

Mechanism: CA7S binds to the MR1 pocket and is presented to the T-cell receptor (TCR) on

MAIT cells.[1][2]

Outcome: Unlike bacterial ligands (riboflavin derivatives) that induce inflammation, CA7S

promotes MAIT cell survival and a homeostatic gene signature.[1][2]

Implication: The liver communicates with the immune system via sulfated metabolites to

maintain tolerance.
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Figure 2: The Liver-Immune Axis. CA7S acts as a host-derived antigen presented by MR1 to

regulate MAIT cell function.[1][2]
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Part 5: Clinical Significance & Biomarkers
Urinary Sulfated Bile Acids (USBA)
In healthy individuals, urinary BA levels are negligible. In cholestasis (e.g., Biliary Atresia,

Intrahepatic Cholestasis of Pregnancy), sulfation becomes the dominant clearance pathway.

Diagnostic Value: USBA levels correlate strongly with serum total bile acids but offer higher

specificity for obstructive cholestasis.

Biomarker Utility: High USBA indicates functional SULT2A1 activity and effective renal

clearance, potentially predicting better prognosis than patients with high serum BAs but low

USBA (indicating SULT2A1 failure).

Part 6: Experimental Methodologies
Quantification Protocol: LC-MS/MS
Sulfated BAs are more polar and acidic than unsulfated BAs. Standard lipid extraction

protocols often result in poor recovery.

Protocol: "One-Pot" Extraction for Serum/Plasma

Sample: 50 µL Serum/Plasma.

Internal Standard: Add 10 µL of deuterated standard mix (e.g., d4-GCA, d4-TCA) in

methanol.

Precipitation: Add 450 µL of Methanol:Acetonitrile (1:1 v/v). Note: The 1:1 mix provides

optimal recovery for both polar sulfates and non-polar precursors.

Vortex: 1 min at high speed.

Centrifuge: 15,000 x g for 10 min at 4°C.

Supernatant: Transfer 400 µL to a new tube.

Evaporation: Dry under nitrogen stream at 35°C.
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Reconstitution: Dissolve in 100 µL 50% Methanol in Water (containing 5mM Ammonium

Acetate).

Analysis: Inject 5-10 µL into LC-MS/MS.

LC Conditions:

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

Mobile Phase A: Water + 5mM Ammonium Acetate + 0.01% Formic Acid.

Mobile Phase B: Acetonitrile/Methanol (95:5) + 5mM Ammonium Acetate.

Gradient: Linear gradient from 20% B to 95% B over 10 mins.

MS Parameters (Negative Mode):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V)

G-LCA-Sulfate 528.6 448.6 40

T-LCA-Sulfate 578.6 514.6 45

| CA-7-Sulfate | 487.6 | 407.6 | 35 |

Chemical Synthesis of Standards
If commercial standards are unavailable:

Protection: Selectively protect 3-OH and 12-OH groups of Cholic Acid using acetic

anhydride.

Sulfation: React with Sulfur Trioxide-Pyridine complex in DMF at 50°C.

Deprotection: Mild alkaline hydrolysis to remove acetyl groups while retaining the sulfate

ester.

Purification: HPLC purification is mandatory to remove isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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